molecular formula C17H24N2O B10909882 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide

Cat. No.: B10909882
M. Wt: 272.4 g/mol
InChI Key: BEQXJVAHZVVXBI-LDADJPATSA-N
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Description

N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 4-isopropylbenzaldehyde and 1-cyclohexanecarbohydrazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Schiff base hydrazones, including this compound, have been studied for their pharmacological properties, such as enzyme inhibition and antimicrobial activity.

    Industry: The compound can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The Schiff base hydrazone group plays a crucial role in binding to metal ions, facilitating the formation of coordination complexes.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to form specific interactions with metal ions and biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C17H24N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,19,20)/b18-12+

InChI Key

BEQXJVAHZVVXBI-LDADJPATSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCCC2

Origin of Product

United States

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